2-chloro-N-(cyanomethyl)-N-phenylacetamide
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Description
Compounds with similar structures, such as 2-chloro-N,N-bis(cyanomethyl)benzamide , are typically provided to researchers as part of a collection of rare and unique chemicals . They are often used in early discovery research .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For example, the molecular formula of 2-chloro-N,N-bis(cyanomethyl)benzamide is C11H8ClN3O .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental methods. For instance, the molecular weight of 2-chloro-N,N-bis(cyanomethyl)benzamide is 233.659 .Scientific Research Applications
Chloroacetamide Derivatives in Scientific Research
Chloroacetamide derivatives have diverse applications in scientific research, particularly in the fields of agriculture, environmental science, and pharmacology. These compounds, including the closely related chemicals, are often studied for their biological activity, environmental impact, and potential therapeutic uses.
Herbicide Activity and Environmental Impact : Chloroacetamides are widely used as pre-emergent herbicides to control a variety of grasses and broadleaf weeds in agriculture. Their mechanism of action typically involves inhibiting very-long-chain fatty acid synthesis, crucial for plant cell membrane integrity and function. Environmental studies have focused on the persistence and degradation of chloroacetamides in soil and water, highlighting the importance of understanding their environmental fate and potential toxicity to non-target species (Böger, Matthes, & Schmalfuss, 2000).
Pharmacological Applications : In the pharmacological domain, derivatives of chloroacetamides have been explored for their antimicrobial properties. Research indicates that certain chloroacetamide compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This antimicrobial potential suggests their applicability in developing new therapeutic agents to combat infectious diseases (Kumar, S. K., & Khan, M., 2020).
Biochemical and Molecular Mechanisms : Studies on the biochemical and molecular mechanisms of chloroacetamide derivatives have enhanced understanding of their action at the cellular level. For instance, investigations into the inhibition of fatty acid synthesis by chloroacetamides have provided insights into their herbicidal activity, further supporting their application in agricultural sciences.
Toxicological Assessments : Despite their useful applications, the environmental and health impacts of chloroacetamides, including potential toxicity and persistence in ecosystems, have been a concern. Research in toxicology and environmental health provides critical evaluations of these impacts, guiding safe and sustainable use practices.
properties
IUPAC Name |
2-chloro-N-(cyanomethyl)-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-8-10(14)13(7-6-12)9-4-2-1-3-5-9/h1-5H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGRDENMFKZPOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601266738 |
Source
|
Record name | 2-Chloro-N-(cyanomethyl)-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601266738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(cyanomethyl)-N-phenylacetamide | |
CAS RN |
16272-49-4 |
Source
|
Record name | 2-Chloro-N-(cyanomethyl)-N-phenylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16272-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(cyanomethyl)-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601266738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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